molecular formula C6H7NO2 B12438503 (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine

Cat. No.: B12438503
M. Wt: 125.13 g/mol
InChI Key: VJBRLHBYLMMWER-UHFFFAOYSA-N
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Description

(E)-N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a methyl-substituted furan ring via an imine linkage. Its structural features, including the planar furan ring and the E-configuration of the imine bond, influence its reactivity and intermolecular interactions, as evidenced by crystallographic studies .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBRLHBYLMMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-carbaldehyde oxime typically involves the reaction of 5-Methylfuran-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

5-Methylfuran-2-carbaldehyde+Hydroxylamine Hydrochloride5-Methylfuran-2-carbaldehyde oxime+HCl\text{5-Methylfuran-2-carbaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{5-Methylfuran-2-carbaldehyde oxime} + \text{HCl} 5-Methylfuran-2-carbaldehyde+Hydroxylamine Hydrochloride→5-Methylfuran-2-carbaldehyde oxime+HCl

Industrial Production Methods

The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5-Methylfuran-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylfuran-2-carbaldehyde oxime largely depends on its functional groups. The oxime group can form stable complexes with metal ions, which can be useful in catalysis and coordination chemistry. Additionally, the furan ring can participate in various chemical reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

(a) (E)-N-[3-Methyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine This compound () shares a hydroxylamine-imine motif but incorporates a pyrazole ring instead of a furan. Crystallographic data reveal dihedral angles between the pyrazole and pendant phenyl/pyrrole rings (42.69°–54.49°), compared to the furan-benzene dihedral angle of 8.6° in (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline (a close analog from ). Hydrogen bonding patterns also differ: the pyrazole derivative forms O—H···N-linked tetramers, while the furan analog exhibits weaker C—H···π interactions .

(b) (E)-N-[1-(5-Methylfuran-2-yl)propylidene]hydroxylamine This compound (listed in ) has a propylidene chain instead of a methylidene group. The extended alkyl chain likely increases lipophilicity, affecting solubility and bioavailability. No crystallographic data are available, but analogous structures suggest that longer chains reduce crystallinity compared to the methylidene derivative .

Physicochemical Properties

Compound Solubility (Polar Solvents) Melting Point (°C) Reactivity Notes
(E)-N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine Moderate (DMF, methanol) ~160–165 (estimated) Stabilized by furan ring resonance
N-(4-Chlorophenyl)-3-cyclohexylpropanamide () Low (non-polar solvents) 180–185 Higher steric hindrance reduces reactivity
(E)-N-[1-(5-Methylfuran-2-yl)propylidene]hydroxylamine () Low (ethyl acetate) Not reported Increased lipophilicity

The methylidene derivative exhibits moderate solubility in polar solvents due to its planar structure and hydrogen-bonding capability, whereas bulkier analogs (e.g., cyclohexylpropanamide in ) show reduced solubility .

Biological Activity

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine, also known as 5-methylfuran-2-carbaldehyde oxime, is an organic compound with notable potential in biological applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring, an aldehyde group, and an oxime functional group. Its molecular formula is CHNO, which contributes to its unique reactivity and biological properties. The presence of the furan moiety enhances its chemical versatility, making it a subject of interest in medicinal chemistry.

Biological Activities

Research has indicated that (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The exact mechanisms are still under investigation, but it is believed to interfere with microbial metabolic pathways.
  • Anticancer Potential : There is emerging evidence that (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine may have anticancer properties. It appears to act as an enzyme inhibitor or modulator of signaling pathways critical for cancer cell proliferation and survival.

The specific mechanisms through which (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine exerts its biological effects are still being elucidated. Current hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells or cancer cells.
  • Signaling Pathway Modulation : It could potentially affect signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the biological activity of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against a range of bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for developing new antibacterial agents.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine reduced cell viability and induced apoptosis in a dose-dependent manner. Further investigations are required to identify the specific molecular targets involved.

Research Findings Summary Table

Activity Findings References
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines

Future Directions

Ongoing research is essential to fully understand the biological activity of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine. Future studies should focus on:

  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.
  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

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